2-(1-Hydroxypentyl)cyclopentan-1-one

Description

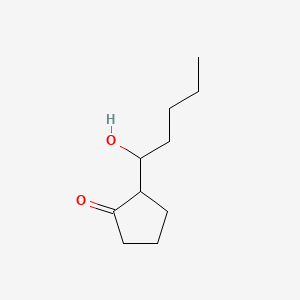

2-(1-Hydroxypentyl)cyclopentan-1-one (CAS 42558-01-0) is a cyclopentanone derivative with the molecular formula C₁₀H₁₈O₂ and a molar mass of 170.25 g/mol . It features a hydroxypentyl side chain at the 2-position of the cyclopentanone ring, which distinguishes it from simpler alkyl-substituted analogs. The compound is synthesized via aldol condensation between pentanal and cyclopentanone, achieving yields of 71–81% under optimized conditions .

Properties

CAS No. |

42558-01-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(1-hydroxypentyl)cyclopentan-1-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |

InChI Key |

DYVAUIYAEICDNS-UHFFFAOYSA-N |

SMILES |

CCCCC(C1CCCC1=O)O |

Canonical SMILES |

CCCCC(C1CCCC1=O)O |

Other CAS No. |

42558-01-0 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldol Condensation Followed by Hydroxylation

- This method involves the reaction of cyclopentanone with valeraldehyde in the presence of a base catalyst (sodium hydroxide) in an aqueous medium.

- The reaction is conducted at low temperatures (around 0°C) under nitrogen atmosphere to control side reactions.

- The process includes continuous addition of reactants and base catalyst dosing to maintain reaction conditions.

- After completion, the mixture is neutralized with phosphoric acid and the organic phase containing 2-(1-hydroxypentyl)cyclopentan-1-one is separated.

Key Reaction Parameters and Results:

| Parameter | Details |

|---|---|

| Cyclopentanone | 567.81 g (6.75 mol) initially, then 1324.89 g (15.75 mol) added continuously |

| Valeraldehyde | 775.00 g (9.00 mol) added continuously |

| Base Catalyst | 7.2% aqueous sodium hydroxide, multiple aliquots added |

| Temperature | Maintained at 0°C during reaction, then warmed to 30°C for phase separation |

| Reaction Time | Continuous addition over 5 hours, followed by 2 hours stirring |

| Neutralizing Agent | 85% phosphoric acid (25.94 g, 0.225 mol) |

| Yield of this compound | 91.7% calculated yield |

- The initial aldol condensation between cyclopentanone and valeraldehyde forms an intermediate alkylidene cyclopentanone.

- Subsequent hydroxylation occurs, yielding the target this compound.

- The controlled addition of base and temperature management minimizes side products and maximizes yield.

Reference: This method is detailed in a British patent describing a batch process with specific molar ratios and reaction conditions optimized for high yield and purity.

Catalytic Isomerization and Dehydration Using Acid and Metal Catalysts

- 2-(1-Hydroxyalkyl)cycloalkanones, including this compound, can be converted into 2-alkyl-2-cycloalken-1-ones by dehydration and isomerization.

- This process employs acid catalysts combined with platinum group metal catalysts (e.g., palladium or platinum).

- The metal catalyst is activated by treatment in hydrogen atmosphere followed by inert gas purging.

- The reaction is typically conducted at elevated temperatures (160–230°C) in non-aqueous media.

| Step | Description |

|---|---|

| (a) | Activation of palladium/platinum catalyst in hydrogen atmosphere at ~50°C for 1 hour |

| (b) | Replacement of hydrogen atmosphere with inert gas (e.g., nitrogen) to remove hydrogen |

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Substrate | 2-Pentylidene cyclopentanone (purity ~96%) |

| Catalyst | 5% Pd/C or 5% Ru/C |

| Temperature | 190°C for Pd/C; 200°C for Ru/C |

| Reaction Time | 6 hours for Pd/C; 4 hours for Ru/C |

| Solvent | Decane (5.0 g, 0.035 mol) |

| Yield of 2-pentyl-2-cyclopenten-1-one | 96% with Pd/C; 1% with Ru/C |

| By-products | 3% 2-pentyl cyclopentanone and 1% high-boiling by-products with Pd/C; 22% high-boiling by-products with Ru/C |

- The palladium catalyst facilitates selective isomerization and dehydration, yielding the desired cycloalkenone with high selectivity.

- Ruthenium catalyst under similar conditions results in poor yield and increased by-products, indicating palladium's superiority for this transformation.

- This catalytic method offers high purity and productivity, suitable for industrial scale synthesis of related cycloalkenones.

- The process is adaptable for continuous operation and can be fine-tuned by catalyst choice and reaction parameters.

Reference: Detailed in US patents and associated literature describing catalyst activation and reaction optimization for 2-alkyl-2-cycloalken-1-one production.

Continuous Reaction and Catalyst Maintenance for Industrial Production

- Continuous mixing of cycloalkanone and alkyl aldehyde in aqueous base catalyst solution.

- Simultaneous withdrawal of reaction mixture to maintain steady-state conditions.

- Addition of water and base catalyst to maintain constant concentration and reaction volume.

- This method ensures consistent product quality and concentration of 2-(1-hydroxyalkyl)cycloalkanone.

- Enhanced control over reaction kinetics and product formation.

- Improved scalability and reproducibility for industrial applications.

- Minimization of side reactions by maintaining optimal catalyst and water concentrations.

Reference: Described in patent literature focusing on continuous production processes for 2-(1-hydroxyalkyl)cycloalkanones, including this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles, leading to the formation of substituted derivatives.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .

Scientific Research Applications

Applications in Organic Synthesis

In organic chemistry, 2-(1-Hydroxypentyl)cyclopentan-1-one serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds. For instance, it can be converted into unsaturated ketones through dehydration and isomerization reactions, which are then utilized in further synthetic pathways .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Dehydration | 2-Pentyl-2-cyclopenten-1-one | 89 |

| Isomerization | 2-Pentylcyclopentan-1-one | Not specified |

| Condensation with diols | Unsaturated spiroacetals | Not specified |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties. Research indicates that derivatives of this compound can enhance the efficacy of certain therapeutic agents. For example, it has been studied for its role in improving the delivery and effectiveness of drugs used in cancer treatment .

Case Study: Enhancement of Therapeutic Efficacy

A study demonstrated that when combined with specific therapeutic agents, this compound derivatives improved drug absorption and reduced side effects associated with chemotherapy. This finding suggests that the compound could be a valuable tool in developing more effective cancer treatments .

Applications in Fragrance Production

Another significant application of this compound lies in the fragrance industry. It is commonly used as a synthetic fragrance component due to its pleasant scent profile. The compound's versatility allows it to be incorporated into various scented products, enhancing their aromatic properties .

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

- Hydroxyl vs. Alkyl Groups : The hydroxyl group in 2-(1-Hydroxypentyl)cyclopentan-1-one increases polarity compared to 2-pentylcyclopentan-1-one, which may improve aqueous solubility but reduce membrane permeability .

- Aromatic Substitutions: Compounds like (E)-2-(4-Methoxybenzylidene)cyclopentanone show neuroprotective activity via α7 nicotinic acetylcholine receptor interactions, suggesting that aromatic substituents may enhance pharmacological targeting .

Functional Analogues

Key Observations:

- Neuroprotective Potential: While this compound lacks direct pharmacological data, structural analogs like NBP and (E)-2-(4-Methoxybenzylidene)cyclopentanone demonstrate neuroprotection through mechanisms such as antioxidant activity and receptor modulation .

- Industrial Use: 2-Heptylidene cyclopentan-1-one is utilized in fragrances under IFRA guidelines, highlighting the role of cyclopentanone derivatives in consumer products .

Physicochemical Properties

- Molecular Weight : At 170.25 g/mol, the compound is lighter than 2-Heptylidene cyclopentan-1-one (178.27 g/mol) but heavier than 2-pentylcyclopentan-1-one (154.25 g/mol) .

- Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, distinguishing it from non-polar analogs like 2-pentylcyclopentan-1-one .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(1-Hydroxypentyl)cyclopentan-1-one?

Answer:

The synthesis of this compound can be approached via:

- Esterification/Hydrolysis Routes : Similar to methods used for 2-(4-carbethoxybutyl)cyclopentan-1-one, where cyclopentanone derivatives undergo esterification with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., p-toluenesulfonic acid), followed by hydrolysis to yield hydroxylated products .

- Decarboxylation Strategies : Decarbalkoxylation of carboxylated intermediates (e.g., 2-carboalkoxy derivatives) under acidic conditions, as demonstrated in the synthesis of 2-carboxymethylcyclopentan-1-one .

Key Considerations : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation, and purify via distillation or column chromatography .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H NMR : Expect signals for the cyclopentanone carbonyl (δ ~2.0–2.5 ppm) and hydroxyl-bearing pentyl chain (δ ~1.2–1.8 ppm). Compare with 2-(4-acetylphenyl)cyclopentan-1-one, where cyclopentanone protons resonate at δ 2.5–2.0 ppm .

- GC-MS : Use electron ionization (EI) to fragment the molecule, identifying the molecular ion peak (e.g., m/z 168 for C10H16O derivatives) and characteristic fragments (e.g., cyclopentanone ring cleavage) .

- IR Spectroscopy : Confirm hydroxyl (O-H stretch: ~3200–3600 cm⁻¹) and ketone (C=O stretch: ~1700–1750 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological activity (e.g., anti-tubercular efficacy) may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and exclude impurities using controls .

- Experimental Variability : Standardize assay conditions (e.g., cell line viability, incubation time) across studies. For example, (E)-2-((1H-indol-2-yl)methylene)cyclopentan-1-one showed MIC values dependent on bacterial strain and culture medium .

- Structural Confirmation : Re-analyze NMR and X-ray crystallography data to confirm stereochemistry, as hydroxyl/pentyl orientation impacts bioactivity .

Advanced: What structure-activity relationship (SAR) insights guide modifications of this compound?

Answer:

Key SAR considerations include:

- Hydroxyl Position : Moving the hydroxyl group along the pentyl chain (e.g., from terminal to internal positions) alters hydrogen-bonding capacity and solubility, as seen in cyclopentanol derivatives .

- Ketone Functionalization : Converting the ketone to an oxime or hydrazone (e.g., via Schiff base reactions) modulates electrophilicity and receptor binding, as demonstrated in antifungal studies of similar cyclopentanones .

- Side Chain Elongation : Extending the pentyl chain to hexyl or heptyl (e.g., 2-(6-carboxyhexyl)cyclopentan-1-one) enhances lipophilicity, potentially improving membrane permeability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

While toxicity data for this compound is limited, general precautions for cyclopentanone derivatives include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- Protective Equipment : Wear nitrile gloves and goggles to prevent skin/eye contact (P262) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for ketone waste .

Advanced: What mechanistic hypotheses explain the biological activity of this compound?

Answer:

Potential mechanisms include:

- Enzyme Inhibition : The hydroxyl and ketone groups may chelate metal ions in enzyme active sites, analogous to 1-(4-Fluorophenyl)cyclopentanamine’s interaction with monoamine oxidases .

- Membrane Disruption : The amphiphilic structure (polar hydroxyl, nonpolar pentyl) could disrupt microbial membranes, as observed in cyclopentenone antifungals .

- Pro-Drug Activation : Esterification of the hydroxyl group (e.g., acetylated derivatives) may enhance cellular uptake, followed by intracellular hydrolysis to release the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.